molecular formula C8H13Cl2N3O B1520966 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride CAS No. 1170069-66-5

2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

Cat. No.: B1520966
CAS No.: 1170069-66-5
M. Wt: 238.11 g/mol
InChI Key: JCSSHCMZWORLKP-UHFFFAOYSA-N
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Description

“2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride” is a chemical compound with the molecular formula C8H13Cl2N3O and a molecular weight of 238.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an acetamide group with an amino group . The InChI code for this compound is 1S/C7H9N3O.2ClH/c8-5-7(11)10-6-3-1-2-4-9-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H .


Physical and Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature .

Scientific Research Applications

Biogenic Amines in Food Safety and Quality

Biogenic amines (BAs) are non-volatile amines formed by the decarboxylation of amino acids. The study of BAs like histamine, cadaverine, and putrescine is significant in assessing food safety and quality, especially in fish products. Understanding the role and regulation of similar compounds can contribute to improved food safety standards and prevention of foodborne illnesses (Bulushi et al., 2009).

Drug Development and Pharmacological Studies

The chemical structure of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride suggests potential for pharmacological activities. For example, piracetam and its derivatives, which share some structural similarities, have been explored for various therapeutic effects, including cognitive enhancement and treatment of central nervous system disorders (Dhama et al., 2021). This underscores the potential of related compounds in drug discovery and development.

Chemical Synthesis and Industrial Applications

The synthesis and properties of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes provide a foundation for developing materials with unique electrochemical, magnetic, and biological activities. Such studies indicate the potential for this compound and related compounds in creating new materials and molecules with industrial applications (Boča et al., 2011).

Neuroprotective and Antidepressant Effects

Research on ketamine, a compound known for its neuroprotective and rapid-acting antidepressant effects, highlights the importance of understanding the pharmacokinetics and pharmacodynamics of compounds acting on the central nervous system. Insights from such studies can inform the potential therapeutic applications of this compound in treating mood disorders and pain (Peltoniemi et al., 2016).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;;/h1-4H,5-6,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSSHCMZWORLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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